molecular formula C7H10ClN3O B1384369 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride CAS No. 1187830-79-0

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride

Cat. No. B1384369
M. Wt: 187.63 g/mol
InChI Key: BGMIFTJIUKQBRT-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride is a chemical compound with the molecular formula C7H9N3·HCl . It is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string C1(CCNC2)=C2C=NC=N1.Cl.Cl . This indicates that the compound is a cyclic structure with a pyrimidine ring.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 171.63 . The compound is stable under normal temperatures and pressures. It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

1. Catalysis and Synthesis

5H-Pyrano[2,3-d]pyrimidine scaffolds, related to the structure of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride, are extensively used in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. They are particularly significant in catalysis, where hybrid catalysts including organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents are employed for the synthesis of diverse pyrimidine derivatives through a one-pot multicomponent reaction. These catalysts' applications, mechanisms, and recyclability are crucial for the development of lead molecules in the pharmaceutical sector (Parmar, Vala, & Patel, 2023).

2. Biological Activity and Therapeutic Potential

  • Pyrimidines and their derivatives, including structures akin to 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride, exhibit a wide range of pharmacological activities. They are known for their anti-inflammatory properties and are studied extensively for their potential as COX inhibitors, anticancer agents, antiallergic agents, and analgesics. The structure-activity relationships (SARs) of pyrimidine derivatives are well-documented, providing valuable insights for the development of new drugs with desired pharmacological activities (Gondkar, Deshmukh, & Chaudhari, 2013; Rashid et al., 2021; Chiriapkin, 2022; Das et al., 2021).
  • Pyrimidines are central in the development of anticancer drugs, exhibiting their efficacy through various mechanisms and interacting with diverse enzymes, targets, and receptors. Their role in drug design is well-established, with a significant number of patents highlighting their importance in contemporary cancer research (Kaur et al., 2014).
  • Additionally, pyrimidine derivatives are explored for their potential in treating neurological disorders, including Alzheimer's disease. The pharmacological advancements of the pyrimidine moiety are significant, underlining their therapeutic potential as anti-Alzheimer's agents (Das et al., 2021).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c11-7-5-3-8-2-1-6(5)9-4-10-7;/h4,8H,1-3H2,(H,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMIFTJIUKQBRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CNC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672005
Record name 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride

CAS RN

1187830-79-0
Record name Pyrido[4,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187830-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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